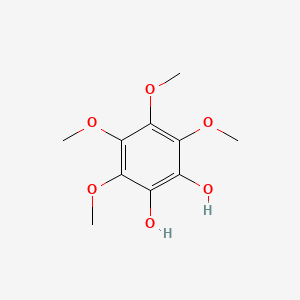
3,4,5,6-Tetramethoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetramethoxybenzene-1,2-diol is an organic compound with the molecular formula C10H14O6 It is a derivative of benzene, where four methoxy groups (-OCH3) and two hydroxyl groups (-OH) are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethoxybenzene-1,2-diol typically involves the methoxylation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced to the benzene ring using methanol and an acid catalyst. The hydroxyl groups can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes controlled methoxylation and hydroxylation reactions under specific conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetramethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetramethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetramethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethoxybenzene: Similar structure but lacks hydroxyl groups.
1,2,3,5-Tetramethoxybenzene: Different substitution pattern on the benzene ring.
1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene: Contains an additional propenyl group.
Uniqueness
3,4,5,6-Tetramethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89411-42-7 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
3,4,5,6-tetramethoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H14O6/c1-13-7-5(11)6(12)8(14-2)10(16-4)9(7)15-3/h11-12H,1-4H3 |
Clave InChI |
NQPVQLOEMFKVPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1O)O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















